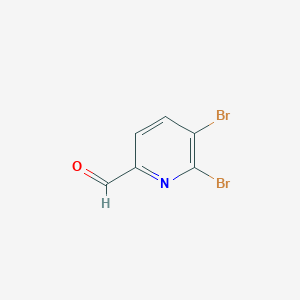5,6-Dibromopicolinaldehyde
CAS No.: 1227583-66-5
Cat. No.: VC4764178
Molecular Formula: C6H3Br2NO
Molecular Weight: 264.904
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227583-66-5 |
|---|---|
| Molecular Formula | C6H3Br2NO |
| Molecular Weight | 264.904 |
| IUPAC Name | 5,6-dibromopyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
| Standard InChI Key | ZUMZSBRHFYPYOY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1C=O)Br)Br |
Introduction
Key Findings
5,6-Dibromopicolinaldehyde (CAS 124081946), a brominated pyridine derivative with the molecular formula , serves as a critical intermediate in pharmaceutical synthesis. Characterized by a pyridine ring substituted with bromine atoms at positions 5 and 6 and a formyl group at position 2, this compound exhibits unique reactivity patterns. Recent studies highlight its role in synthesizing enantiopure amines for HIV therapeutics , leveraging methodologies such as Weinreb amide chemistry and dynamic kinetic resolution. Despite its utility, literature on its direct biological activity remains sparse, emphasizing its niche as a synthetic building block.
Structural and Molecular Properties
Molecular Architecture
5,6-Dibromopicolinaldehyde, systematically named 5,6-dibromopyridine-2-carbaldehyde, features a pyridine backbone with bromine atoms at the 5- and 6-positions and an aldehyde group at the 2-position (Figure 1) . Key structural descriptors include:
-
SMILES:
C1=CC(=C(N=C1C=O)Br)Br -
InChI:
InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
The planar pyridine ring and electron-withdrawing bromine substituents enhance electrophilic reactivity at the aldehyde group, enabling nucleophilic additions and condensations .
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior (Table 1) :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 263.86543 | 140.0 |
| [M+Na]+ | 285.84737 | 135.9 |
| [M-H]- | 261.85087 | 140.5 |
These values aid in mass spectrometry-based identification and purity assessments during synthetic workflows.
Synthetic Methodologies
Deprotonative Formylation
A high-yield route involves direct formylation of 2,5-dibromopyridine using strong bases and dimethylformamide (DMF) :
-
Deprotonation: Treatment of 2,5-dibromopyridine with generates a stabilized magnesiate intermediate.
-
Electrophilic Quenching: Addition of DMF introduces the aldehyde group, yielding 5,6-dibromopicolinaldehyde .
This method avoids chromatography, achieving >50% isolated yield on decagram scales .
Alternative Halogenation Strategies
Bromination of picolinaldehyde derivatives using (-bromosuccinimide) or in acidic media provides regioselective access but risks over-bromination .
Applications in Pharmaceutical Synthesis
HIV-1 Capsid Inhibitors
5,6-Dibromopicolinaldehyde is pivotal in synthesizing lenacapavir (GS-6207), a long-acting HIV-1 capsid inhibitor :
Future Directions and Challenges
Scalability and Green Chemistry
Current synthetic routes rely on stoichiometric metal bases, generating significant waste. Catalytic methodologies using organocatalysts or flow chemistry could enhance sustainability .
Biological Exploration
Despite its synthetic utility, in vitro and in vivo studies of 5,6-dibromopicolinaldehyde itself are lacking. Investigations into its direct antimicrobial or anticancer properties are warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume